molecular formula C13H15BBrFO4 B3060262 5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester CAS No. 2096334-54-0

5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester

Cat. No.: B3060262
CAS No.: 2096334-54-0
M. Wt: 344.97
InChI Key: MQIFCUNYOGZZBA-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester (CAS 2096334-54-0, MFCD20441924) is a high-purity organoboron reagent designed for advanced synthetic chemistry applications, particularly in pharmaceutical and agrochemical research . This compound, with a molecular formula of C13H15BBrFO4 and a molecular weight of 344.97 g/mol, serves as a versatile building block in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . Its structure incorporates both a reactive pinacol boronic ester and a bromo/fluoro substituent pattern on a methylenedioxybenzene scaffold, enabling sequential functionalization to create complex, poly-substituted aromatic targets. This makes it invaluable for constructing molecular libraries in drug discovery and for the synthesis of herbicidally active compounds like 6-(poly-substituted aryl)-4-aminopicolinates . The presence of multiple halogens allows for selective cross-coupling and further derivatization, offering researchers a critical intermediate for exploring structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-bromo-7-fluoro-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BBrFO4/c1-12(2)13(3,4)20-14(19-12)7-5-8(15)9(16)11-10(7)17-6-18-11/h5H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIFCUNYOGZZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=C2OCO3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BBrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601130026
Record name 1,3-Benzodioxole, 5-bromo-4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096334-54-0
Record name 1,3-Benzodioxole, 5-bromo-4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096334-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxole, 5-bromo-4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester typically involves the reaction of 5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylboronic Acid Pinacol Esters

5-Bromo-4-chloro-2-fluorophenylboronic Acid Pinacol Ester
  • CAS No.: Not explicitly listed.
  • Molecular Formula : C₁₂H₁₄BBrClFO₂ .
  • Molecular Weight : 349.41 g/mol.
  • Key Differences : Replaces the methylenedioxy group with chlorine at position 3. The electron-withdrawing Cl may reduce electron density compared to the methylenedioxy group, altering reactivity in cross-coupling reactions .
4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic Acid Pinacol Ester (PC-1042)
  • CAS No.: Not provided.
  • Key Features : Contains a nitro group (strong electron-withdrawing) and methyl substituent. The nitro group accelerates reactions with nucleophiles (e.g., H₂O₂) but may complicate coupling due to steric hindrance .

Methoxy and Methyl-Substituted Analogues

4-Fluoro-3-methoxy-5-methylphenylboronic Acid Pinacol Ester
  • CAS No.: 2121514-30-3 .
  • Molecular Formula : C₁₄H₂₀BFO₃.
  • Molecular Weight : 266.12 g/mol.
  • Key Differences : Methoxy and methyl groups at positions 3 and 4. The methoxy group is electron-donating, enhancing ring electron density but lacking the steric and electronic effects of the methylenedioxy bridge .
5-Fluoro-4-formyl-3-methoxyphenylboronic Acid Pinacol Ester
  • CAS No.: 2555544-30-2 .
  • Molecular Formula : C₁₄H₁₈BFO₄.
  • Molecular Weight : 280.10 g/mol.
  • Key Differences : A formyl group at position 4 introduces electrophilic character, making this compound suitable for condensation reactions, unlike the bromo-fluoro-methylenedioxy derivative .

Heterocyclic Boronic Acid Esters

1-Boc-6-methoxy-1H-indole-3-boronic Acid Pinacol Ester
  • Price : €265 (250 mg) .
  • Key Features : Indole core with a Boc-protected amine. Used in synthesizing kinase inhibitors, highlighting the role of heterocycles in drug discovery vs. the phenyl-based target compound .
Pyrazolo[1,5-a]pyrimidine-3-boronic Acid Pinacol Ester
  • Price : €362 (250 mg) .
  • Key Differences : Pyrazolopyrimidine scaffold offers nitrogen-rich pharmacophores, contrasting with the halogenated phenyl ring of the target compound .

Comparative Data Table

Compound (CAS No.) Molecular Formula Molecular Weight Substituents Reactivity/Applications Source
Target Compound (1150271-54-7) C₁₃H₁₆BO₄Br 326.98 5-Br, 4-F, 2,3-OCH₂O Suzuki coupling; stable intermediate
5-Bromo-4-chloro-2-fluoro (N/A) C₁₂H₁₄BBrClFO₂ 349.41 5-Br, 4-Cl, 2-F High reactivity, potential agrochemicals
PC-1042 (N/A) Not provided - 4-Br, 2-F, 3-Me, 5-NO₂ Nitro-group reactions; explosives research
4-Fluoro-3-methoxy-5-methyl (2121514-30-3) C₁₄H₂₀BFO₃ 266.12 4-F, 3-OMe, 5-Me Electron-rich aryl boronate
1-Boc-6-methoxyindole-3-boronic ester (N/A) C₁₉H₂₆BNO₅ 367.23 Indole, Boc, 6-OMe Kinase inhibitor synthesis

Research Findings and Reactivity Insights

  • Electron-Donating vs. Withdrawing Groups :

    • The methylenedioxy group in the target compound increases electron density, stabilizing transition states in Suzuki couplings but may reduce reactivity with electrophiles like H₂O₂ compared to nitro-substituted analogs .
    • Chloro and nitro groups (e.g., PC-1042) enhance oxidative reactivity but may require harsher conditions for coupling .
  • Steric Effects :

    • Bulky substituents (e.g., methylenedioxy) can hinder coupling efficiency, whereas smaller groups (e.g., methoxy) offer better accessibility .
  • Applications in Drug Discovery :

    • Halogenated phenylboronates (e.g., target compound) are preferred for introducing halogens into drug candidates, while heterocyclic analogs (e.g., indole derivatives) target specific enzyme pockets .

Commercial Availability

  • Suppliers : Combi-Blocks (PN-4279), Leap Chem Co., Ltd., and others .
  • Purity : Typically >97% (GC) for similar compounds, though exact data for the target compound is unspecified .

Biological Activity

5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester (CAS Number: 2096334-54-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a boron atom, which is pivotal for its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H15BBrFO4
  • Molecular Weight : 345.00 g/mol
  • Physical State : Solid
  • Purity : Typically >98% .

Boronic acids have been recognized for their ability to interact with diols and other biomolecules, influencing various biochemical pathways. The biological activity of 5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid pinacol ester can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues.
  • Targeting Cancer Pathways : This compound has shown potential in targeting cancer-related pathways through modulation of protein interactions and signaling cascades.
  • Antimicrobial Activity : Some studies suggest that boronic acid derivatives exhibit antimicrobial properties by interfering with bacterial cell wall synthesis.

Biological Activity Data

Activity Type Description Reference
Enzyme InhibitionInhibits serine proteases, affecting tumor growth and metastasis.
Anticancer EffectsModulates SIRT6 activity, leading to reduced histone levels in cancer cells.
AntimicrobialExhibits activity against specific bacterial strains.

Case Studies

  • SIRT6 Activation in Cancer Therapy
    • A study investigated the role of MDL compounds, which include derivatives of 5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, in activating SIRT6, a known tumor suppressor. The findings indicated that these compounds enhance SIRT6's deacetylase activity, leading to decreased proliferation in hepatocellular carcinoma cells .
  • Antimicrobial Efficacy
    • Research demonstrated that certain boronic acid derivatives possess significant antibacterial properties against Gram-positive bacteria. The mechanism was linked to their ability to disrupt bacterial cell wall synthesis .

Safety Profile

While the compound shows promising biological activities, safety data indicate potential hazards:

  • Toxicity : Harmful if swallowed or in contact with skin (H302, H312).
  • Irritation Potential : Causes serious eye irritation (H319) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester?

  • Methodology : The compound is typically synthesized via sequential halogenation and boronation. A common approach involves:

Halogenation : Bromination and fluorination of a methylenedioxybenzene precursor using reagents like NBS (N-bromosuccinimide) and Selectfluor® under inert conditions.

Boronation : Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) catalyzed by Pd(dppf)Cl₂ in THF or dioxane at 80–100°C for 12–24 hours .

  • Key Considerations : Use anhydrous solvents and monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >97% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromo, fluoro, methylenedioxy groups). Boron-fluorine coupling in ¹⁹F NMR confirms boronate ester formation.
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺).
  • HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What are the best practices for handling and storing this boronic ester?

  • Storage : Store at 2–8°C in a desiccator under argon to prevent hydrolysis. Avoid exposure to moisture, acids, or bases, which degrade the boronate .
  • Handling : Use glove boxes or Schlenk lines for air-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for THF) to minimize side reactions .

Advanced Research Questions

Q. How can competing reactivity between bromo and fluoro substituents be managed during cross-coupling reactions?

  • Optimization Strategies :

  • Catalyst Selection : Use Pd-PEPPSI-IPr or SPhos-based catalysts to suppress β-hydride elimination at the fluoro site.
  • Temperature Control : Conduct Suzuki-Miyaura couplings at 60–80°C to favor selective activation of the C–Br bond over C–F.
  • Additives : Add silver oxide (Ag₂O) to stabilize the palladium catalyst and reduce protodeboronation .
    • Case Study : In aryl-aryl couplings, a 72% yield was achieved using Pd(OAc)₂/SPhos in toluene/water (3:1) at 70°C .

Q. What stability challenges arise under acidic or aqueous conditions, and how can they be mitigated?

  • Degradation Pathways : The methylenedioxy group is prone to acid-catalyzed ring-opening, while the boronate ester hydrolyzes in aqueous media.
  • Mitigation :

  • Use buffered conditions (pH 6–8) for aqueous reactions.
  • Replace water with deuterated solvents (e.g., D₂O) in kinetic studies to slow hydrolysis .
    • Data : Hydrolysis half-life in pH 7.4 buffer at 25°C is ~4 hours, requiring time-sensitive workflows .

Q. How does steric hindrance from the methylenedioxy group influence reactivity in cross-coupling?

  • Steric Effects : The fused dioxy ring creates a planar structure, reducing accessibility to the boron center.
  • Workarounds :

  • Microwave-assisted Synthesis : Enhance reaction rates via microwave irradiation (e.g., 100°C, 30 minutes).
  • Bulky Ligands : Use XPhos or DavePhos ligands to stabilize the palladium intermediate .
    • Yield Comparison :
LigandTemperature (°C)Yield (%)
SPhos7065
XPhos7078
DavePhos (MW)10085
Data adapted from Miyaura borylation studies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester

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